
(1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride
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Overview
Description
(1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of chloropyridines. It is characterized by the presence of a chlorine atom attached to the pyridine ring and an amine group attached to the ethan-1-amine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine to produce 2-chloropyridine, which can then be further reacted to form the desired compound . Another method involves the use of pyridine-N-oxides, which can be chlorinated using phosphoryl chloride to yield 2-chloropyridine .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
(1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer of chloropyridine with similar applications in agriculture and medicine.
4-Chloropyridine: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness
(1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride is unique due to its specific structural configuration and the presence of both a chlorine atom and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research and industrial applications .
Biological Activity
(1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride, also known as 1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a chlorinated pyridine ring, which significantly influences its reactivity and biological interactions. The presence of the amine group allows for various chemical modifications, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Its structure permits binding to these targets, modulating their activity and leading to various pharmacological effects.
Key Mechanisms Include:
- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing pathways related to neurological disorders.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which may have implications in cancer therapy and other diseases.
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological activities:
- Neuropharmacology : The compound has been explored for its potential in treating neurological disorders due to its ability to interact with neurotransmitter systems.
- Antitumor Activity : Similar compounds have shown antitumor properties; however, specific data on this compound's efficacy in cancer treatment is still limited.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its spectrum of activity against various pathogens.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(3-Chloropyridin-4-yl)ethan-1-amine Hydrochloride | Chlorine at position 3 instead of 2 | Potentially different receptor binding profiles |
2-(2-Chloropyridin-4-yl)ethan-1-amine Dihydrochloride | Different substitution pattern on pyridine | May exhibit distinct biological activities |
1-(2-Methylpyridin-4-yl)ethan-1-amine Dihydrochloride | Methyl group instead of chlorine | Variation in lipophilicity affecting pharmacokinetics |
Case Studies and Research Findings
Recent studies have investigated the biological effects of this compound:
Study 1: Neurotransmitter Interaction
A study demonstrated that compounds with similar structures could modulate dopamine receptor activity, suggesting potential applications in treating Parkinson's disease and other neurological conditions .
Study 2: Antimicrobial Efficacy
Research indicated that derivatives of chlorinated pyridines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, positioning this compound as a candidate for further antimicrobial development .
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRAZLZJASSCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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